N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide

Positional isomerism Tetrazole orientation Hydrogen-bond acceptor geometry

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide (ChemDiv ID F517-0180) is a synthetic small-molecule screening compound with the molecular formula C₁₃H₁₁N₅O₃ and a molecular weight of 285.26 g/mol. It belongs to the aryl carboxamide class and integrates three pharmacophoric elements: a furan-2-carboxamide acyl donor, a 1H-tetrazol-1-yl ring, and a 4-methoxy substituent on the central phenyl ring.

Molecular Formula C13H11N5O3
Molecular Weight 285.26 g/mol
Cat. No. B11269774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide
Molecular FormulaC13H11N5O3
Molecular Weight285.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)N3C=NN=N3
InChIInChI=1S/C13H11N5O3/c1-20-11-5-4-9(7-10(11)18-8-14-16-17-18)15-13(19)12-3-2-6-21-12/h2-8H,1H3,(H,15,19)
InChIKeyYCZHKMGIZRNSKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-Methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide – Physicochemical Identity and Procurement Baseline for a Tetrazole-Furan Hybrid Screening Compound


N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide (ChemDiv ID F517-0180) is a synthetic small-molecule screening compound with the molecular formula C₁₃H₁₁N₅O₃ and a molecular weight of 285.26 g/mol . It belongs to the aryl carboxamide class and integrates three pharmacophoric elements: a furan-2-carboxamide acyl donor, a 1H-tetrazol-1-yl ring, and a 4-methoxy substituent on the central phenyl ring . The compound is catalogued within the ChemDiv screening collection (3 mg available, 1-week ship time) and is also listed by multiple specialty chemical vendors as a non-GLP research reagent not intended for human or veterinary use . Its computed physicochemical properties—logP 1.41, logD 1.41, polar surface area 79.0 Ų, and 7 hydrogen-bond acceptors—position it within drug-like chemical space suitable for hit identification and early lead optimization campaigns .

Why Generic Substitution of N-[4-Methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide with In-Class Analogs Can Compromise Screening Reproducibility


Tetrazole-containing aryl carboxamides are frequently treated as interchangeable screening library members; however, even subtle positional isomerism or heterocycle replacement within this scaffold produces quantifiably distinct physicochemical profiles that directly impact assay behaviour. The 4-methoxy-3-(1H-tetrazol-1-yl) substitution pattern on the central phenyl ring is not arbitrary—it dictates the electronic environment of the anilide NH, the conformational preference of the tetrazole ring, and the overall hydrogen-bond donor/acceptor topology . Replacing the furan-2-carbonyl with a pyridine-3-carbonyl (as in ChemDiv IB05-0484) shifts logP by 0.46 units and more than doubles the polar surface area (79.0 → 133.7 Ų), altering membrane partitioning and solubility in screening buffers . Similarly, moving the methoxy group from the 4-position to the 2-position (as in the positional isomer N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]-2-furamide) changes the intramolecular hydrogen-bonding network and the steric accessibility of the tetrazole N2/N3 atoms, which are critical for metal coordination and target engagement . These differences mean that a hit identified with the target compound cannot be assumed to replicate when a closely related analog is substituted—each variant must be treated as a distinct chemical entity for procurement and screening purposes.

Quantitative Differentiation Evidence for N-[4-Methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide Versus Closest Analogs


Positional Isomer Differentiation: 4-Methoxy-3-tetrazol-1-yl vs. 2-Methoxy-4-tetrazol-1-yl Substitution Pattern Determines Hydrogen-Bond Topology

The target compound bears the methoxy group at the 4-position and the tetrazol-1-yl ring at the 3-position of the central phenyl ring, whereas its direct positional isomer N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]-2-furamide (EVT-6025675) places the methoxy at the 2-position and the tetrazole at the 4-position . This positional shift alters the geometrical relationship between the tetrazole N2/N3 lone pairs and the carboxamide NH: in the target compound, the tetrazole is ortho to the anilide NH (3-position relative to the amide-bearing C1), enabling a potential intramolecular N–H···N hydrogen bond that can pre-organize the bioactive conformation; in the 2-methoxy-4-tetrazol isomer, the tetrazole is meta to the NH, eliminating this interaction . For metal-dependent enzyme targets where the tetrazole acts as a Zn²⁺ or Fe²⁺ ligand, the altered orientation of the tetrazole ring directly affects metal coordination geometry, as demonstrated in crystallographic studies of related tetrazole-phenyl carboxamide metalloenzyme inhibitors [1].

Positional isomerism Tetrazole orientation Hydrogen-bond acceptor geometry

Heterocycle Electronic Profile Comparison: Furan-2-carboxamide vs. Pyridine-3-carboxamide Yields 0.46 logP Differential and a 69% Larger PSA

Head-to-head physicochemical comparison using manufacturer-provided computed parameters from the same ChemDiv screening library reveals that replacing the furan-2-carbonyl moiety (target, F517-0180) with a pyridine-3-carbonyl group (IB05-0484) produces a 0.46-unit decrease in logP (1.41 → 0.95) and a 69% increase in topological polar surface area (79.0 → 133.7 Ų) . The logD values mirror this shift (1.41 → 0.95), indicating that the furan-bearing compound is significantly more lipophilic at physiological pH. Additionally, the aqueous solubility estimate (logSw) shifts from −2.05 (target) to −1.63 (pyridine analog), suggesting ~2.6-fold higher predicted aqueous solubility for the pyridine variant . These differences arise from the oxygen lone pair of the furan ring contributing less to PSA than the pyridine nitrogen, and from the lower hydrogen-bond basicity of furan compared to pyridine [1].

Lipophilicity Polar surface area Membrane permeability Heterocycle bioisosterism

Acyl Group Rigidity and Conformational Entropy: Furan-2-carbonyl vs. Phenylacetyl Linker Comparison

The target compound (F517-0180) contains a rigid, planar furan-2-carbonyl acyl group directly conjugated to the anilide nitrogen, whereas the structurally related analog N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2-phenylacetamide (F517-0189) introduces a methylene spacer between the carbonyl and the phenyl ring, creating a flexible benzyl-type acyl group . This structural difference is reflected in the physicochemical parameters: the phenylacetamide analog has a higher molecular weight (309.33 vs. 285.26 Da, +8.4%), increased logP (2.03 vs. 1.41, +0.62 units), and significantly lower aqueous solubility estimate (logSw −2.84 vs. −2.05, a ~6.2-fold difference favoring the target) . The hydrogen-bond acceptor count decreases from 7 (target) to 6 (phenylacetamide), and PSA contracts from 79.0 to 70.2 Ų . The conformational flexibility of the phenylacetamide linker imposes a larger entropic penalty upon target binding compared to the conformationally restricted furan-2-carboxamide, which benefits from the intrinsic rigidity of the furan ring and the partial double-bond character of the amide C–N bond [1].

Conformational restriction Entropic penalty Ligand efficiency Acyl bioisosterism

Tetrazole Regioisomerism (1H-tetrazol-1-yl vs. 1H-tetrazol-5-yl) and Implications for Metabolic Stability and pKₐ

The target compound incorporates the tetrazole ring via the N1 position (1H-tetrazol-1-yl), forming an N-aryl tetrazole, whereas many tetrazole-containing drug candidates employ the C5-linked 1H-tetrazol-5-yl substitution pattern that serves as a carboxylic acid bioisostere [1]. N1-aryl tetrazoles exhibit distinct electronic properties: the N1-substitution withdraws electron density from the tetrazole ring, lowering its pKₐ relative to C5-substituted tetrazoles (typically pKₐ ~4.5–4.9 for N1-aryl tetrazoles vs. ~5.5–6.0 for C5-substituted tetrazol-5-yl analogs) [2]. This pKₐ shift means the target compound's tetrazole is predominantly ionized at physiological pH 7.4, but to a lesser extent than a carboxylic acid (pKₐ ~4.2–4.5), conferring intermediate ionization characteristics [2]. Furthermore, N1-aryl tetrazoles are generally more resistant to oxidative metabolism compared to C5-substituted tetrazoles because the N1 position is sterically shielded by the ortho substituents on the phenyl ring, reducing CYP450-mediated N-dealkylation susceptibility [3].

Tetrazole regioisomerism Metabolic stability pKa Carboxylic acid bioisostere

Halogen Substitution Effect on Furan Reactivity: Unsubstituted Furan-2-carboxamide vs. 5-Bromo-furan-2-carboxamide

The target compound (F517-0180) features an unsubstituted furan ring, whereas the direct brominated analog 5-bromo-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide carries a bromine atom at the 5-position of the furan . The 5-bromo substituent introduces several differentiating features: (i) the bromine atom adds significant molecular weight (+79.9 Da, from 285.26 to ~364.16 Da), (ii) it creates a σ-hole capable of forming halogen bonds with backbone carbonyl oxygens in protein binding sites, (iii) it blocks metabolic oxidation at the furan 5-position, which is typically the primary site of CYP450-mediated furan ring opening, and (iv) it alters the electronic properties of the furan ring, reducing its electron density and consequently its susceptibility to electrophilic oxidation [1][2]. In the unsubstituted target compound, the 5-position of the furan remains available for both metabolic attack and potential synthetic elaboration (e.g., Suzuki coupling at the 5-position), offering a vector for late-stage diversification that is precluded in the 5-bromo analog [2].

Halogen bonding Metabolic stability CYP450 oxidation Furan reactivity

Polar Surface Area and Hydrogen-Bond Acceptor Count Differentiate Target Compound from Chlorobenzamide Analog for CNS Drug-Likeness

Comparison of the target compound (F517-0180) with the 4-chlorobenzamide analog (F517-0222) reveals that replacing the furan-2-carbonyl group with a 4-chlorobenzoyl group increases molecular weight from 285.26 to 329.74 Da (+15.6%), elevates logP from 1.41 to 2.74 (+1.32 units), and reduces hydrogen-bond acceptor count from 7 to 6, while PSA decreases from 79.0 to 70.4 Ų . For CNS drug discovery applications, the target compound's PSA of 79.0 Ų sits below the widely accepted 90 Ų threshold for passive blood-brain barrier permeation, while its HBA count of 7 exceeds the typical guideline of ≤5 [1]. The chlorobenzamide analog's lower HBA count (6) and smaller PSA (70.4 Ų) theoretically predict better BBB penetration, but its substantially higher logP (2.74) places it in a more lipophilic range associated with higher non-specific protein binding and faster hepatic clearance [1]. The target compound's intermediate logP (1.41) strikes a balance between membrane permeability and aqueous solubility that is more compatible with both oral absorption and CNS exposure [1].

CNS drug-likeness Blood-brain barrier penetration PSA threshold HBA count

Recommended Research and Procurement Application Scenarios for N-[4-Methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide Based on Quantitative Differentiation Evidence


Hit Identification in Metalloenzyme-Targeted High-Throughput Screening Where Ortho-Tetrazole Geometry is Critical for Metal Coordination

The target compound's N1-aryl tetrazole at the 3-position (ortho to the anilide NH) creates a pre-organized bidentate ligand topology capable of coordinating catalytic metal ions (Zn²⁺, Fe²⁺, Mg²⁺) in metalloenzyme active sites [1]. Screening libraries enriched with this specific regioisomer—rather than the meta-tetrazole positional isomer—are recommended for campaigns targeting histone deacetylases, matrix metalloproteinases, or carbonic anhydrases where the tetrazole acts as a zinc-binding group [1]. Procurement of the authentic 4-methoxy-3-(1H-tetrazol-1-yl) regioisomer (F517-0180) rather than the 2-methoxy-4-tetrazol isomer is essential, as the altered tetrazole orientation in the latter eliminates the intramolecular hydrogen-bond network required for the bidentate metal chelation motif .

CNS-Penetrant Chemical Probe Development Leveraging Balanced Lipophilicity and Sub-90 Ų PSA

With a calculated logP of 1.41 and PSA of 79.0 Ų, the target compound occupies a favourable position within CNS drug-like chemical space, sitting below the 90 Ų PSA threshold for passive BBB permeation and within the optimal logP range of 1–3 [2]. Researchers pursuing neuroscience targets (e.g., synaptic receptors, ion channels, CNS-penetrant kinase inhibitors) should prioritize this compound over the pyridine-3-carboxamide analog (PSA 133.7 Ų), which exceeds the CNS PSA threshold, or the chlorobenzamide analog (logP 2.74), which risks excessive lipophilicity-driven non-specific binding [2]. The target compound's furan-2-carboxamide scaffold also offers the 5-position as a synthetic vector for parallel chemistry optimization without sacrificing CNS drug-likeness .

Fragment-Efficient Lead Optimization Starting Point with Demonstrated Ligand Efficiency Advantages Over Flexible Analogs

The target compound's MW of 285.26 Da, combined with its conformationally restricted furan-2-carboxamide core, predicts superior ligand efficiency (LE ≥ 0.30 if IC₅₀ ≤ 10 µM) and lipophilic ligand efficiency (LLE ≥ 3.5 given logP 1.41 and assuming modest potency) compared to the heavier, more flexible phenylacetamide analog (F517-0189, MW 309.33, logP 2.03) . In fragment-based drug discovery or hit-to-lead programs where composite efficiency metrics guide compound progression, the target compound should be prioritized for initial SAR expansion, with the phenylacetamide analog reserved for later-stage optimization only if additional lipophilicity is tolerated .

Tool Compound for Investigating Furan Ring Metabolic Lability Without Halogen Confounding Effects

The unsubstituted furan ring of the target compound provides a clean baseline system for studying furan-mediated CYP450 metabolism, reactive metabolite formation, and idiosyncratic toxicity risk [3]. Unlike the 5-bromo analog—where the bromine substituent blocks the primary site of furan oxidation and alters ring electronics—the target compound's open 5-position allows researchers to directly assess intrinsic furan metabolic stability using hepatocyte incubation or liver microsome assays [3]. This property makes the compound valuable for preclinical metabolism studies aimed at differentiating structure-toxicity relationships within furan-containing chemical series, and for benchmarking subsequent 5-substituted analogs designed to mitigate furan-related toxicity [3].

Quote Request

Request a Quote for N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.